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Compound of Interest

Compound Name:
1,5-Dimethyl-1H-pyrazole-4-

sulfonamide

Cat. No.: B1281980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR)

characterization of pyrazole sulfonamide derivatives. While specific experimental data for 1,5-
Dimethyl-1H-pyrazole-4-sulfonamide is not readily available in the public domain, this

document presents a detailed examination of closely related structural analogs. The provided

data and protocols offer valuable insights for the characterization of this class of compounds.

Comparative Analysis of ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for various N-substituted 3,5-

dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides. These

compounds serve as valuable benchmarks for understanding the proton environments in 1,5-
Dimethyl-1H-pyrazole-4-sulfonamide. The data is presented to facilitate the identification of

characteristic chemical shifts and coupling patterns.
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Compound Solvent

Chemical Shift (δ, ppm),
Multiplicity, Coupling
Constant (J, Hz), and
Assignment

N-(2-(Cyclohex-1-en-1-

yl)ethyl)-3,5-dimethyl-1H-

pyrazole-4-sulfonamide[1]

CDCl₃

11.0-10.1 (br, 1H, NH), 5.43 (s,

1H, C=CH), 4.39 (t, J = 6.5 Hz,

1H, NH), 2.97 (q, J = 6.0, 6.5

Hz, 2H, N-CH₂), 2.45 (s, 6H,

2xCH₃), 2.11 (t, J = 6.5 Hz, 2H,

CH₂), 1.98 (t, J = 2.0 Hz, 2H,

CH₂), 1.77 (t, J = 3.5 Hz, 2H,

CH₂), 1.55 (m, 4H, 2xCH₂)

1,3,5-Trimethyl-N-phenethyl-

1H-pyrazole-4-sulfonamide[1]
CDCl₃

7.27 (m, 3H, Ar-H), 7.1 (dd, J =

2.1, 1.5 Hz, 2H, Ar-H), 4.28 (t,

J = 6.0 Hz, 1H, NH), 3.71 (s,

3H, N-CH₃), 3.18 (q, J = 6.9,

6.6 Hz, 2H, N-CH₂), 2.79 (t, J =

6.6 Hz, 2H, Ar-CH₂), 2.35 (s,

3H, C-CH₃), 2.27 (s, 3H, C-

CH₃)

N-(3,4-

Dimethoxyphenethyl)-3,5-

dimethyl-1H-pyrazole-4-

sulfonamide[1]

CDCl₃

6.79 (d, J = 8.1 Hz, 1H, Ar-H),

6.65 (dd, J = 1.8, 5.1 Hz, 1H,

Ar-H), 6.30 (d, J = 1.8 Hz, 1H,

Ar-H), 4.37 (t, J = 5.7 Hz, 1H,

NH), 3.84 (d, J = 6.0 Hz, 6H,

2xOCH₃), 3.18 (q, J = 6.6, 6.3

Hz, 2H, N-CH₂), 2.75 (t, J = 6.6

Hz, 2H, Ar-CH₂), 2.35 (s, 6H,

2xCH₃)

N-(4-Chlorophenethyl)-3,5-

dimethyl-1H-pyrazole-4-

sulfonamide[1]

CDCl₃ 12.26 (br, 1H, NH), 7.24 (dd, J

= 1.5, 2.5 Hz, 2H, Ar-H), 7.11

(d, J = 8.5 Hz, 2H, Ar-H), 5.79

(t, J = 6.0 Hz, 1H, NH), 3.09 (q,

J = 6.5, 7.5 Hz, 2H, N-CH₂),
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2.76 (t, J = 7.0 Hz, 2H, Ar-

CH₂), 2.36 (s, 6H, 2xCH₃)

Experimental Protocols
A standard protocol for the ¹H NMR characterization of pyrazole sulfonamide derivatives is

outlined below. This procedure can be adapted based on the specific instrumentation and

sample properties.

1. Sample Preparation:

Weigh approximately 5-10 mg of the solid pyrazole sulfonamide derivative.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry vial.

To ensure a homogenous magnetic field and obtain high-resolution spectra, filter the solution

through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

Cap the NMR tube securely.

2. NMR Data Acquisition:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp

spectral lines.

Acquire the ¹H NMR spectrum using appropriate parameters. A typical acquisition may

involve:

A 90° pulse angle.

A spectral width sufficient to cover all expected proton resonances (e.g., 0-15 ppm).

An acquisition time of 2-4 seconds.
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A relaxation delay of 1-5 seconds.

A suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard such as

tetramethylsilane (TMS).

3. Data Processing and Analysis:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Integrate the signals to determine the relative number of protons for each resonance.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants to elucidate the molecular structure.

Workflow for ¹H NMR Characterization and
Comparison
The following diagram illustrates the logical workflow for the ¹H NMR characterization of a novel

pyrazole sulfonamide and its comparison with known analogs.
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Caption: Workflow for the ¹H NMR characterization and comparative analysis of pyrazole

sulfonamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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